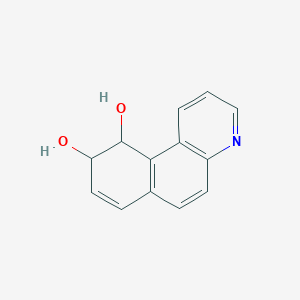
Benzo(f)quinoline-9,10-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(f)quinoline-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) that is widely studied for its chemical and biological properties. This compound is formed by the oxidation of benzo(f)quinoline, which is a common environmental pollutant found in tobacco smoke, vehicle exhaust, and industrial emissions. Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biological effects, including mutagenicity, carcinogenicity, and toxicity.
Mecanismo De Acción
Benzo(f)quinoline-9,10-dihydrodiol is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and ultimately lead to cancer. The exact mechanism of action of benzo(f)quinoline-9,10-dihydrodiol is still under investigation, but it is believed to involve the formation of reactive oxygen species and the activation of signaling pathways that lead to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
Benzo(f)quinoline-9,10-dihydrodiol has been shown to have a variety of biochemical and physiological effects. It is mutagenic and carcinogenic in a variety of cell types and animal models. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Additionally, benzo(f)quinoline-9,10-dihydrodiol has been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo(f)quinoline-9,10-dihydrodiol is a useful tool for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. It is a well-characterized compound that is widely available and relatively easy to synthesize. However, there are limitations to its use in lab experiments. For example, it is a highly reactive compound that can be difficult to handle, and it can be toxic to cells at high concentrations. Additionally, the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions can vary, making it important to carefully control experimental conditions.
Direcciones Futuras
There are many future directions for research on benzo(f)quinoline-9,10-dihydrodiol. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the development of new techniques for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis, including the use of advanced imaging and sequencing technologies. Additionally, there is a need for further investigation into the effects of benzo(f)quinoline-9,10-dihydrodiol on different cell types and in different experimental conditions, as well as its potential role in the development of cancer and other diseases.
Métodos De Síntesis
Benzo(f)quinoline-9,10-dihydrodiol can be synthesized by the oxidation of benzo(f)quinoline using various chemical reagents such as potassium permanganate, hydrogen peroxide, and ozone. The most commonly used method for the synthesis of benzo(f)quinoline-9,10-dihydrodiol is the reaction of benzo(f)quinoline with potassium permanganate in the presence of a catalyst such as copper sulfate. The reaction yields benzo(f)quinoline-9,10-dihydrodiol as the major product, along with other minor products.
Aplicaciones Científicas De Investigación
Benzo(f)quinoline-9,10-dihydrodiol is widely studied for its mutagenic and carcinogenic properties. It is used as a model compound for studying the mechanisms of Benzo(f)quinoline-9,10-dihydrodiol-induced DNA damage and mutagenesis. Benzo(f)quinoline-9,10-dihydrodiol has been shown to induce DNA adducts, which can lead to mutations and ultimately cancer. It is also used as a probe for studying the metabolism of Benzo(f)quinoline-9,10-dihydrodiols in vivo and in vitro.
Propiedades
Número CAS |
119143-41-8 |
|---|---|
Nombre del producto |
Benzo(f)quinoline-9,10-dihydrodiol |
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H |
Clave InChI |
NCMNKLTXFXNWHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
Sinónimos |
BENZO(F)QUINOLINE-9,10-DIHYDRODIOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



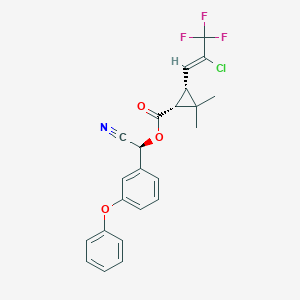
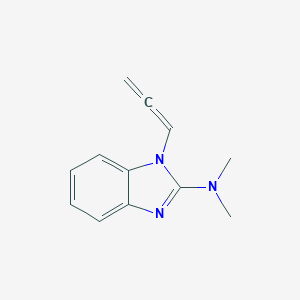
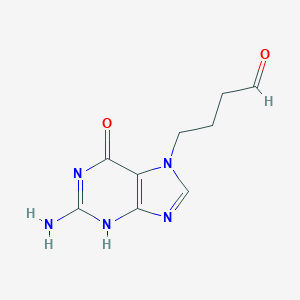
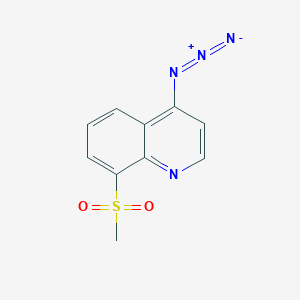
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
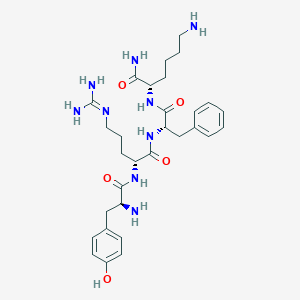

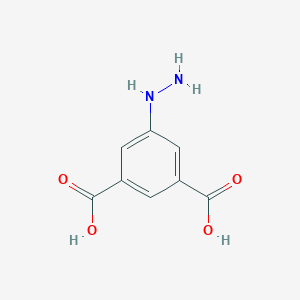
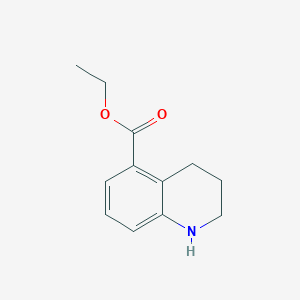
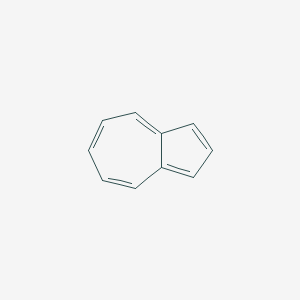
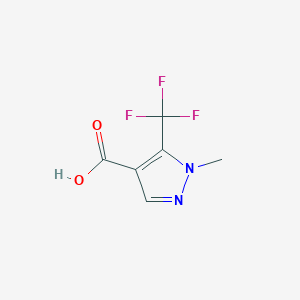
![(2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]-N-[(2S)-2-[4-(trifluoromethyl)anilino]propanoyl]pentanamide](/img/structure/B44063.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)